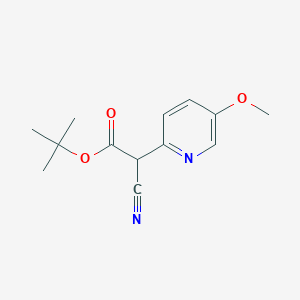
Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate
Übersicht
Beschreibung
Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate is a chemical compound with a unique structure that includes a cyclobutane ring, a propanoic acid moiety, and two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate typically involves the reaction of cyclobutane derivatives with fluorinating agents under controlled conditions. One common method includes the use of ethyl esters as starting materials, which undergo fluorination and subsequent cyclization to form the desired product. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced fluorinating agents and optimized reaction conditions can enhance the efficiency and scalability of the production process. Quality control measures are essential to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It can be employed in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. The cyclobutane ring structure may also contribute to the compound’s stability and reactivity in various chemical and biological contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclobutanepropanoic acid, 3,3-difluoro-beta-oxo-, methyl ester
- Cyclobutanepropanoic acid, alpha-amino-3,3-difluoro-
Uniqueness
Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate is unique due to its specific combination of a cyclobutane ring, propanoic acid moiety, and two fluorine atoms This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds
Eigenschaften
Molekularformel |
C9H12F2O3 |
|---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate |
InChI |
InChI=1S/C9H12F2O3/c1-2-14-8(13)3-7(12)6-4-9(10,11)5-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
VYLFLRGBHDAMOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)C1CC(C1)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazol-5-yl]phenol](/img/structure/B8715336.png)



![5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-7-ol](/img/structure/B8715378.png)







